molecular formula C12H21N3O2 B14625292 N-Butan-2-yl-N'-(5-tert-butyl-1,2-oxazol-3-yl)urea CAS No. 55808-70-3

N-Butan-2-yl-N'-(5-tert-butyl-1,2-oxazol-3-yl)urea

Katalognummer: B14625292
CAS-Nummer: 55808-70-3
Molekulargewicht: 239.31 g/mol
InChI-Schlüssel: SSDPYUUQBJKINS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Butan-2-yl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea is an organic compound that features a urea moiety linked to a butan-2-yl group and a 5-tert-butyl-1,2-oxazol-3-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Butan-2-yl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea typically involves the reaction of butan-2-ylamine with 5-tert-butyl-1,2-oxazol-3-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of N-Butan-2-yl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Analyse Chemischer Reaktionen

Types of Reactions

N-Butan-2-yl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Substituted urea derivatives.

Wissenschaftliche Forschungsanwendungen

N-Butan-2-yl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of N-Butan-2-yl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Butan-2-yl-N’-(5-tert-butyl-1,2-oxazol-3-yl)carbamate
  • N-Butan-2-yl-N’-(5-tert-butyl-1,2-oxazol-3-yl)thiourea
  • N-Butan-2-yl-N’-(5-tert-butyl-1,2-oxazol-3-yl)guanidine

Uniqueness

N-Butan-2-yl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Eigenschaften

CAS-Nummer

55808-70-3

Molekularformel

C12H21N3O2

Molekulargewicht

239.31 g/mol

IUPAC-Name

1-butan-2-yl-3-(5-tert-butyl-1,2-oxazol-3-yl)urea

InChI

InChI=1S/C12H21N3O2/c1-6-8(2)13-11(16)14-10-7-9(17-15-10)12(3,4)5/h7-8H,6H2,1-5H3,(H2,13,14,15,16)

InChI-Schlüssel

SSDPYUUQBJKINS-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)NC(=O)NC1=NOC(=C1)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.